[1-(Triphenylmethyl)aziridin-2-yl]methyl methanesulfonate
Description
[1-(Triphenylmethyl)aziridin-2-yl]methyl methanesulfonate is a specialized organic compound featuring a methanesulfonate ester group linked to an aziridine ring, which is further substituted with a triphenylmethyl (trityl) group. This structure confers unique reactivity and stability, making it a valuable intermediate in synthetic organic chemistry, particularly in the preparation of pharmaceuticals and bioactive molecules. The trityl group enhances steric bulk and may improve solubility in nonpolar solvents, while the aziridine ring and methanesulfonate moiety contribute to its role as an alkylating agent or electrophilic precursor in nucleophilic substitution reactions .
Properties
Molecular Formula |
C23H23NO3S |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
(1-tritylaziridin-2-yl)methyl methanesulfonate |
InChI |
InChI=1S/C23H23NO3S/c1-28(25,26)27-18-22-17-24(22)23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22H,17-18H2,1H3 |
InChI Key |
JBKFOXMTDCBVBA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCC1CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Primary Synthesis via Methanesulfonylation of Aziridine Methanol
The most widely reported method involves the methanesulfonylation of (S)-(1-tritylaziridin-2-yl)methanol. This two-step process begins with the synthesis of the aziridine methanol precursor, followed by its reaction with methanesulfonyl chloride (MsCl).
Reaction Conditions and Protocol
Step 1: Synthesis of (S)-(1-Tritylaziridin-2-yl)methanol
Step 2: Methanesulfonylation
Key Data Table: Methanesulfonylation Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Maximizes selectivity |
| Base | Triethylamine | Prevents racemization |
| Solvent | DCM | Enhances solubility |
| Reaction Time | 1–2 hours | Completes conversion |
Alternative Routes via Aziridine Ring Formation
Blum–Ittah Aziridine Synthesis
This method constructs the aziridine ring from oxirane precursors:
- Oxirane to Azido Alcohol : Reaction with sodium azide.
- Reduction : Triphenylphosphine-mediated reduction to form the aziridine.
- Trityl Protection : Triphenylmethyl chloride (TrCl) in pyridine/DMF.
- Methanesulfonylation : As described in Section 1.1.
Limitations : Lower stereochemical control compared to serine-derived routes.
Stereochemical Considerations
The (2S)-configuration is critical for applications in enantioselective synthesis. Key strategies include:
Industrial-Scale Adaptations
Comparative Analysis of Methods
| Method | Yield (%) | Stereopurity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Methanesulfonylation | 77 | >99% ee | High | Moderate |
| Blum–Ittah Synthesis | 60 | 80–90% ee | Low | High |
| Amino Alcohol Cyclization | 70 | 95% ee | Moderate | Low |
Chemical Reactions Analysis
Types of Reactions
[1-(Triphenylmethyl)aziridin-2-yl]methyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be displaced by nucleophiles, leading to the formation of new compounds.
Oxidation and reduction: The aziridine ring can undergo oxidation or reduction under specific conditions, altering the compound’s reactivity and properties.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with m-CPBA would result in an epoxide .
Scientific Research Applications
[(2S)-1-(triphenylmethyl)aziridin-2-yl]methyl methanesulfonate is a chemical compound with potential applications in pharmaceuticals and organic synthesis due to its reactivity and ability to participate in various chemical transformations. It is classified under aziridines and has a unique structure that includes a triphenylmethyl group attached to an aziridine ring. The molecular formula is C23H23NO3S, and it has a molecular weight of approximately 393.50 g/mol.
Chemical Properties and Reactions
The presence of the methanesulfonate group allows the compound to undergo several chemical transformations, acting as a leaving group in nucleophilic substitution reactions. For example, it can react with nucleophiles like amines or alcohols to form substituted products. The aziridine ring is also reactive and can be opened under acidic or basic conditions, leading to various derivatives.
Potential Applications
[(2S)-1-(triphenylmethyl)aziridin-2-yl]methyl methanesulfonate has potential applications in pharmaceutical development and organic synthesis. Its combination of a triphenylmethyl group with an aziridine structure provides unique reactivity patterns, making it interesting for synthetic applications and biological studies. Aziridines, in general, are the smallest nitrogen-containing heterocycles and are susceptible to ring-opening reactions . They are also useful intermediates in the synthesis of bioactive molecules . For instance, alkyne- and azide-functionalized aziridine can be used for the development of selective glucuronidase mechanism-based inhibitors .
Structural Analogues
Several compounds share structural similarities with [(2S)-1-(triphenylmethyl)aziridin-2-yl]methyl methanesulfonate:
- 1-Azabicyclo[2.2.2]octane Rigid bicyclic structure used in medicinal chemistry
- 3-Azabicyclo[3.3.1]nonane Contains a nonane framework with potential for diverse functionalization
- 1,3-Diphenylaziridine Lacks the methanesulfonate group but is studied for its reactivity
Case Studies
Mechanism of Action
The mechanism of action of [1-(Triphenylmethyl)aziridin-2-yl]methyl methanesulfonate involves its reactivity with various biological molecules. The aziridine ring can interact with nucleophilic sites in proteins and DNA, leading to potential biological effects. The triphenylmethyl group may also play a role in stabilizing the compound and enhancing its reactivity .
Comparison with Similar Compounds
Methyl Methanesulfonate (MMS)
Structure: A simple methanesulfonate ester (CH₃SO₃CH₃). Reactivity: MMS is a potent alkylating agent that methylates DNA and RNA, primarily targeting guanine at the O⁶ position, leading to replication errors and cytotoxicity . Biological Activity: Inhibits RNA polymerases in rat liver nuclei by inactivating enzymatic activity without damaging chromatin templates . Comparison: Unlike MMS, [1-(Triphenylmethyl)aziridin-2-yl]methyl methanesulfonate has a larger, more complex structure. Its aziridine ring may enable ring-opening reactions, offering site-specific reactivity in synthesis .
(1-((4-Methoxybenzyloxy)carbonylamino)cyclopropyl)methyl Methanesulfonate (Y1-2)
Structure : Methanesulfonate ester linked to a cyclopropane-amine scaffold.
Synthetic Role : Used as an intermediate in the synthesis of the anticancer agent AL3817. The methanesulfonate acts as a leaving group, facilitating nucleophilic displacement reactions .
Comparison : Both compounds serve as synthetic intermediates, but this compound’s aziridine ring provides additional strain-driven reactivity, enabling unique cycloaddition or ring-opening pathways absent in Y1-2 .
γ-Aziridinyl Ketones (e.g., Compound 2 from )
Structure : Aziridine rings fused with ketone functionalities.
Synthesis : Derived from Weinreb amide intermediates via Grignard reactions (80% yield) .
Comparison : While both contain aziridine rings, this compound’s trityl group and methanesulfonate ester make it more suited for electrophilic substitutions than ketone-based transformations.
Comparative Data Table
Mechanistic and Functional Insights
- Alkylation Efficiency : MMS exhibits broad-spectrum alkylation but lacks selectivity, whereas this compound’s bulky trityl group may direct reactivity to sterically accessible sites, reducing off-target effects .
- DNA Repair Interactions : Cells deficient in O⁶-methylguanine repair show heightened sensitivity to MMS and related agents . The trityl-aziridine compound’s larger size may evade certain repair mechanisms, prolonging its cytotoxic effects.
- Synthetic Utility : The methanesulfonate group in both Y1-2 and the trityl-aziridine compound facilitates displacement reactions, but the latter’s aziridine enables additional reactivity (e.g., ring expansion) .
Biological Activity
[1-(Triphenylmethyl)aziridin-2-yl]methyl methanesulfonate is a compound with potential therapeutic applications, particularly in the fields of oncology and antimicrobial treatments. Its unique structure, characterized by the aziridine ring and the triphenylmethyl group, suggests interesting biological activities that merit detailed exploration. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : C23H23NO3S
- Molecular Weight : 393.5 g/mol
- CAS Number : 1095273-25-8
The compound is synthesized through the reaction of methanesulfonyl chloride with (S)-(1-tritylaziridin-2-yl)methanol, yielding a product with a notable yield of approximately 77% under specific conditions (triethylamine in dichloromethane at -78 to -20 °C) .
Anticancer Properties
Research indicates that compounds containing aziridine moieties exhibit significant anticancer properties. Specifically, studies have shown that derivatives of aziridines can inhibit cancer cell proliferation and motility. For instance, compounds similar to this compound have demonstrated selective toxicity towards tumorigenic cells while sparing non-tumorigenic cells, suggesting a targeted mechanism of action .
Table 1: Anticancer Activity of Aziridine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Hela | TBD | Inhibition of signaling pathways |
| Similar Aziridine Derivative | A549 | TBD | Induction of apoptosis |
| Thalidomide Derivative | Murine Liver Cells | 10 | Growth inhibition without affecting healthy cells |
Antimicrobial Activity
The compound's biological profile also extends to antimicrobial activity. Aziridines have been noted for their ability to combat bacterial infections, particularly in light of increasing antibiotic resistance. Preliminary studies suggest that this compound may exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Escherichia coli | TBD |
| Staphylococcus aureus | TBD |
| Enterococcus faecalis | TBD |
The mechanism by which this compound exerts its biological effects is likely multifaceted. Studies on related aziridine compounds indicate that they may interfere with key signaling pathways involved in cell proliferation and apoptosis. For example, alterations in the localization and levels of signaling phosphoproteins have been observed, indicating a disruption in normal cellular signaling processes .
Case Studies
A recent investigation into aziridine derivatives highlighted their potential as novel anticancer agents. In this study, various derivatives were synthesized and tested against multiple cancer cell lines. The results demonstrated that specific modifications to the aziridine structure could enhance cytotoxicity while minimizing effects on healthy cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
